![molecular formula C22H19NO2 B5736147 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B5736147.png)
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound features a dibenzofuran moiety, which is a fused heterocyclic structure consisting of two benzene rings and a central furan ring. The presence of the dibenzofuran structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common approach is the O-arylation of substituted phenols followed by cyclization to form the dibenzofuran core . The key steps include:
O-Arylation: Substituted phenols react with aryl halides in the presence of a base and a palladium catalyst to form diaryl ethers.
Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran structure.
Amidation: The dibenzofuran derivative is then reacted with 2-methylbenzoyl chloride in the presence of a base to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, reduced benzamides, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The dibenzofuran moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . Additionally, the compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with target proteins, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure, lacking the benzamide moiety.
Dibenzothiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the central ring.
Carbazole: Contains a nitrogen atom in the central ring, offering different chemical properties.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide is unique due to the presence of both the dibenzofuran and benzamide moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Propiedades
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-6-2-3-7-17(15)22(24)23-13-12-16-10-11-21-19(14-16)18-8-4-5-9-20(18)25-21/h2-11,14H,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQADUZYVIGYZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(2,6-DIFLUOROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5736067.png)
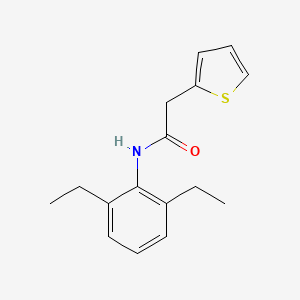
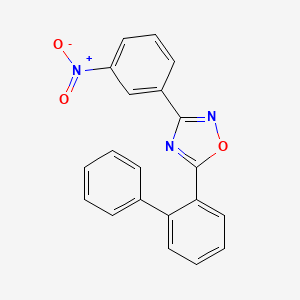
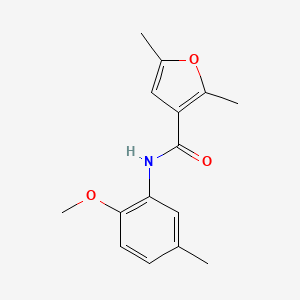
![methyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5736092.png)
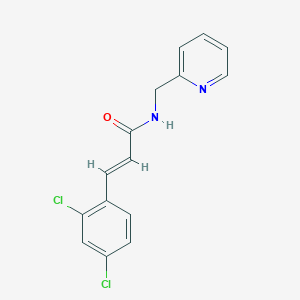
![4-butyl-5-[(E)-(4-ethoxyphenyl)methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5736107.png)
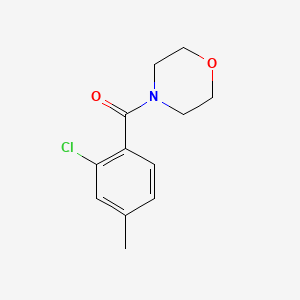
![(E)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B5736121.png)
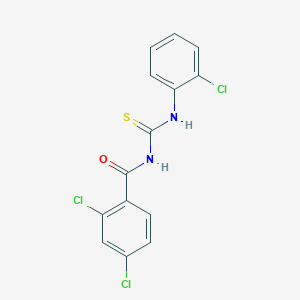
![4-(4-CHLOROPHENYL)-2-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE](/img/structure/B5736139.png)
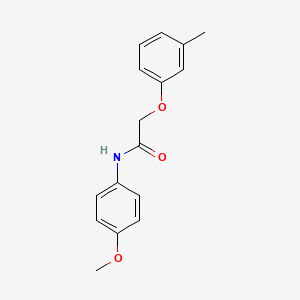
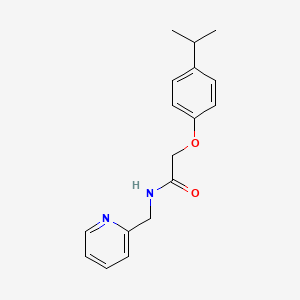
![7-(4-methylphenyl)triazolo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
